2-(2,5-Dichlorophenyl)-4-hydroxypyridine, 95%
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Overview
Description
2-(2,5-Dichlorophenyl)-4-hydroxypyridine (2,5-DCPH) is a synthetic compound belonging to the family of pyridines. It is an aromatic heterocyclic compound with a five-membered ring containing two nitrogen atoms and is used in a wide range of scientific research applications. It is a colorless solid with a molar mass of 220.08 g/mol. It is insoluble in water but soluble in many organic solvents. It has a melting point of 101-103 °C and a boiling point of 248-250 °C.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-4-hydroxypyridine, 95% is used in a variety of scientific research applications, including organic synthesis, analytical chemistry, and biochemistry. It is used as a starting material in the synthesis of various organic compounds, such as 2,5-dichlorobenzimidazole and 2,5-dichlorobenzoxazole. It is also used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib. In analytical chemistry, it is used as a reagent for the determination of aldehydes and ketones. In biochemistry, it is used to study the mechanism of enzyme-catalyzed reactions, as well as to study the structure and function of proteins.
Mechanism of Action
2-(2,5-Dichlorophenyl)-4-hydroxypyridine, 95% has been found to act as an inhibitor of several enzymes, including cytochrome P450, cytochrome c oxidase, and xanthine oxidase. The mechanism of action of 2-(2,5-Dichlorophenyl)-4-hydroxypyridine, 95% is thought to involve the inhibition of the enzyme's active site, thus preventing the binding of substrates and the formation of products.
Biochemical and Physiological Effects
2-(2,5-Dichlorophenyl)-4-hydroxypyridine, 95% has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of several enzymes, including cytochrome P450, cytochrome c oxidase, and xanthine oxidase. It has also been shown to have an antioxidant effect, as well as an anti-inflammatory effect. In vivo studies have shown that it can reduce the levels of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
Advantages and Limitations for Lab Experiments
2-(2,5-Dichlorophenyl)-4-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is stable and easy to handle. It also has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. However, it also has some limitations. It is insoluble in water and can be toxic if not handled properly.
Future Directions
There are several potential future directions for research on 2-(2,5-Dichlorophenyl)-4-hydroxypyridine, 95%. One potential direction is to further explore the biochemical and physiological effects of the compound, such as its antioxidant and anti-inflammatory effects. Another potential direction is to explore its potential use as a drug or pharmaceutical agent. Additionally, further research could be done to explore the mechanism of action of the compound and to develop new synthetic routes for its synthesis. Finally, further research could be done to explore its potential use in other scientific research applications, such as materials science or nanotechnology.
Synthesis Methods
2-(2,5-Dichlorophenyl)-4-hydroxypyridine, 95% can be synthesized by a two-step reaction. The first step involves the condensation of 2,5-dichloroaniline and formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields a Schiff base, which is then reduced to 2-(2,5-Dichlorophenyl)-4-hydroxypyridine, 95% using a reducing agent such as sodium borohydride or sodium cyanoborohydride.
properties
IUPAC Name |
2-(2,5-dichlorophenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-7-1-2-10(13)9(5-7)11-6-8(15)3-4-14-11/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPXLWXFJMYTHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=O)C=CN2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692689 |
Source
|
Record name | 2-(2,5-Dichlorophenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorophenyl)pyridin-4(1H)-one | |
CAS RN |
1261986-03-1 |
Source
|
Record name | 2-(2,5-Dichlorophenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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